what is the role of N6-etheno 2'-deoxyadenosine in DNA damage
what is the role of N6-etheno 2'-deoxyadenosine in DNA damage
An In-depth Technical Guide to the Role of N6-etheno-2'-deoxyadenosine in DNA Damage
Authored by: A Senior Application Scientist
N6-etheno-2'-deoxyadenosine (εdA) is a significant exocyclic DNA adduct resulting from both endogenous metabolic processes and exposure to exogenous carcinogens. Arising primarily from lipid peroxidation and the chemical reactivity of vinyl chloride metabolites, εdA represents a critical nexus between oxidative stress, chronic inflammation, and genomic instability. Its potent miscoding properties during DNA replication lead to a distinct pattern of mutations, thereby implicating it as a key driver in the etiology of various human diseases, most notably cancer. This guide provides a comprehensive technical overview of the formation, mutagenic consequences, cellular repair mechanisms, and clinical significance of εdA. We will delve into the biochemical pathways that generate this lesion, the molecular basis of its mutagenicity, the enzymatic systems evolved to counteract its effects, and its emerging role as a clinical biomarker. Furthermore, this document furnishes detailed methodologies for the sensitive detection and quantification of εdA, offering researchers and drug development professionals a foundational resource for investigating its role in DNA damage and disease pathogenesis.
The Genesis of εdA: Formation and Chemical Identity
N6-etheno-2'-deoxyadenosine (εdA) is a structurally altered DNA base, categorized as an exocyclic adduct. This classification stems from the formation of an additional ring involving the exocyclic N6 amino group and the N1 nitrogen of the adenine base. This structural perturbation has profound implications for the DNA's helical integrity and its interaction with the cellular machinery of replication and repair.
Endogenous Formation: A Byproduct of Cellular Metabolism
The primary endogenous route to εdA formation is through lipid peroxidation (LPO), a consequence of oxidative stress where reactive oxygen species (ROS) attack polyunsaturated fatty acids in cellular membranes. This process generates a cascade of reactive aldehydes.[1]
Key precursors to εdA include:
-
trans,trans-2,4-Decadienal (DDE): An important breakdown product of LPO that is cytotoxic and directly implicated in DNA damage.[2][3] The reaction mechanism involves the epoxidation of DDE, which then reacts with the 2'-deoxyadenosine base.[2][3]
-
4-oxo-2-nonenal (4-ONE) and 4-hydroxy-2-nonenal (4-HNE): These α,β-unsaturated aldehydes are major products of LPO and react efficiently with deoxyadenosine to form substituted etheno adducts.[4][5]
Chronic inflammation is a significant driver of sustained oxidative stress and LPO, leading to elevated background levels of εdA.[6] Tissues from patients with chronic inflammatory conditions often show elevated levels of etheno-DNA adducts.[7]
Exogenous Formation: Environmental and Industrial Carcinogens
Exposure to certain environmental carcinogens can also lead to the formation of εdA. The most well-characterized example is vinyl chloride , a known human carcinogen used in the production of polyvinyl chloride (PVC).[8] Its metabolites, chloroethylene oxide and chloroacetaldehyde, are highly reactive and readily attack DNA bases, including adenine, to form εdA.[8]
Chemical Structure of εdA
The formation of the etheno bridge fundamentally alters the shape and hydrogen-bonding capabilities of the adenine base.
Caption: Structure of εdA showing the etheno bridge.
The Mutagenic Consequences of εdA Lesions
The presence of εdA in the DNA template is a significant challenge for the cellular replication machinery. The etheno bridge disrupts the Watson-Crick hydrogen bonding face of the adenine base, preventing it from pairing correctly with thymine.
Miscoding and Mutational Signature
During DNA replication, DNA polymerases are forced to choose a nucleotide to insert opposite the εdA lesion. This process, known as translesion synthesis, is highly error-prone. Studies using shuttle vector systems in mammalian cells have demonstrated that εdA is highly mutagenic.[8]
The primary mutations induced by εdA are:
-
εdA → dG (leading to A→G transitions)
-
εdA → T (leading to A→T transversions)
-
εdA → dC (leading to A→C transversions)
In human cells, the most frequent mutation is the misincorporation of dCMP opposite the adduct, resulting in A→G transitions.[8] The efficient induction of A→T transversions is also a hallmark of this adduct and is thought to contribute to the A:T→T:A transversion signature observed in tumors associated with vinyl compound exposure.[9] This high mutagenic potential is comparable to that of other well-characterized etheno adducts.[8]
Caption: Error-prone replication past an εdA adduct.
Cellular Repair of εdA Adducts
To mitigate the genotoxic effects of lesions like εdA, cells have evolved sophisticated DNA repair pathways. The primary mechanism for the removal of εdA is the Base Excision Repair (BER) pathway, although direct reversal by AlkB family enzymes also plays a key role.
Direct Reversal by AlkB Family Dioxygenases
The 2-oxoglutarate/Fe(II)-dependent AlkB family of enzymes, including human homologs ALKBH2 and ALKBH3, can directly repair 1,N6-ethenoadenine (εA).[10] These enzymes catalyze the oxidative dealkylation of the adduct, restoring the original adenine base. The efficiency of this repair is dependent on the local DNA sequence context and whether the lesion is in single-stranded or double-stranded DNA.[10]
Base Excision Repair (BER)
BER is a multi-step process initiated by a specific DNA glycosylase that recognizes and excises the damaged base. For εdA, alkylpurine-DNA-N-glycosylase (APNG) has been identified as a key enzyme that recognizes the lesion.
The BER pathway proceeds as follows:
-
Recognition and Excision: A DNA glycosylase (e.g., APNG) recognizes the εdA adduct and cleaves the N-glycosidic bond, releasing the damaged base and creating an apurinic/apyrimidinic (AP) site.
-
AP Site Incision: An AP endonuclease (APE1) cleaves the phosphodiester backbone 5' to the AP site.
-
Synthesis and Ligation: DNA polymerase β (Pol β) removes the baseless sugar phosphate and synthesizes a new nucleotide. Finally, DNA ligase seals the nick in the DNA backbone.
Caption: The multi-step Base Excision Repair pathway.
Clinical Significance and Biomarker Potential
The presence of εdA is not merely a molecular curiosity; it is a potent indicator of ongoing pathological processes and has significant clinical implications.
Association with Carcinogenesis
Numerous studies have linked elevated levels of εdA to an increased risk of cancer, particularly in organs susceptible to chronic inflammation. In hepatocellular carcinoma (HCC), εdA derived from oxidative stress is considered a driving force in carcinogenesis.[11] The constant generation of this mutagenic adduct in inflamed tissues, coupled with potential deficiencies in DNA repair, can lead to the accumulation of mutations in critical oncogenes or tumor suppressor genes, such as p53.[11]
εdA as a Biomarker
Given its origins, εdA serves as a valuable biomarker for several conditions:
-
Oxidative Stress and Lipid Peroxidation: Urinary or tissue levels of εdA can be used to quantify the extent of systemic oxidative stress.[6][7]
-
Inflammatory Diseases: Patients with chronic inflammatory conditions, such as viral hepatitis, often exhibit significantly higher levels of etheno adducts.[1]
-
Carcinogen Exposure: Elevated εdA can indicate exposure to environmental toxins like vinyl chloride or diesel exhaust.[7]
The ability to accurately measure εdA provides a window into the pro-mutagenic processes occurring within an individual, offering potential for early diagnosis, risk assessment, and monitoring therapeutic interventions.
Methodologies for εdA Detection and Quantification
The accurate measurement of εdA, which often exists at very low levels (e.g., 1 adduct per 10^7-10^8 nucleotides), requires highly sensitive and specific analytical techniques.[12]
Overview of Analytical Platforms
Several methods have been developed and validated for the quantification of εdA in biological samples. The choice of method often depends on the required sensitivity, sample matrix, and available instrumentation.
| Method | Principle | Sensitivity | Key Advantages | Key Limitations |
| LC-MS/MS | Chromatographic separation followed by mass-based detection and fragmentation for structural confirmation. | High (fmol-amol) | Gold standard; high specificity and accuracy due to use of stable isotope internal standards.[13] | Requires expensive instrumentation; complex sample preparation. |
| GC/MS | Gas chromatography separation of derivatized adducts followed by mass detection. | High | Very sensitive, especially with negative ion chemical ionization.[13] | Requires derivatization of the analyte; not suitable for thermolabile compounds. |
| HPLC-Fluorescence | Chromatographic separation followed by detection of the adduct's native fluorescence. | Moderate | Relatively accessible instrumentation; good for validation.[13] | Less specific than MS; potential for interfering fluorescent compounds. |
| ³²P-Postlabeling | Enzymatic digestion of DNA, enrichment of adducted nucleotides, radiolabeling, and separation by chromatography. | Very High | Extremely sensitive for detecting unknown adducts. | Use of radioactivity; can be semi-quantitative; labor-intensive. |
| Immunoassays | Use of monoclonal antibodies specific to the εdA adduct for enrichment or detection (e.g., ELISA). | Moderate to High | High throughput potential; can be used for immuno-enrichment prior to MS analysis.[12] | Antibody cross-reactivity can be an issue; requires highly specific antibodies. |
Experimental Protocol: LC-MS/MS Quantification of εdA in DNA
This protocol outlines a standard workflow for the sensitive quantification of εdA using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is widely considered the most reliable method.[13][14]
Objective: To accurately quantify the number of εdA adducts per parent nucleoside in a purified DNA sample.
Materials:
-
Purified DNA sample (10-50 µg)
-
[¹⁵N₅]-εdA internal standard
-
Nuclease P1, Alkaline Phosphatase
-
HPLC-grade water, acetonitrile, and formic acid
-
Ultrafiltration units (e.g., 3 kDa MWCO)
-
LC-MS/MS system (e.g., Triple Quadrupole or Orbitrap)
Methodology:
-
DNA Isolation and Purification:
-
Extract genomic DNA from tissue or cells using a standard phenol-chloroform or column-based method.
-
Ensure high purity of the DNA sample, with A260/A280 ratio ~1.8 and A260/A230 > 2.0.
-
-
Internal Standard Spiking:
-
Quantify the purified DNA using UV absorbance (A260).
-
To a known amount of DNA (e.g., 20 µg), add a precise amount of the stable isotope-labeled internal standard ([¹⁵N₅]-εdA). This is critical for accurate quantification, as it corrects for sample loss during preparation and variations in instrument response.
-
-
Enzymatic Hydrolysis of DNA:
-
Adjust the DNA sample to a buffer suitable for nuclease P1 (e.g., 20 mM sodium acetate, pH 5.2).
-
Add Nuclease P1 and incubate at 37°C for 2-4 hours to digest the DNA into deoxynucleoside 3'-monophosphates.
-
Adjust the pH to ~8.0 using a suitable buffer (e.g., 100 mM Tris-HCl).
-
Add Alkaline Phosphatase and incubate at 37°C for another 2-4 hours (or overnight) to dephosphorylate the nucleotides into deoxynucleosides.
-
-
Sample Cleanup:
-
Remove the digestive enzymes, which can interfere with the analysis, by passing the hydrolyzed sample through a 3 kDa molecular weight cutoff ultrafiltration unit.
-
Collect the filtrate, which contains the deoxynucleosides.
-
-
LC-MS/MS Analysis:
-
Chromatography: Inject the filtrate onto a reverse-phase C18 HPLC column. Use a gradient elution program with mobile phases typically consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). The gradient is designed to separate εdA from the much more abundant canonical deoxynucleosides.
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Use Multiple Reaction Monitoring (MRM) for detection on a triple quadrupole instrument.
-
MRM Transition for εdA: Monitor the transition from the protonated molecular ion [M+H]⁺ to a specific product ion (e.g., m/z 276 → 160).
-
MRM Transition for [¹⁵N₅]-εdA: Monitor the corresponding shifted transition for the internal standard (e.g., m/z 281 → 165).
-
-
The co-elution of the analyte and the internal standard with the correct retention time and MRM transitions provides high confidence in identification.
-
-
Quantification:
-
Generate a standard curve by analyzing known amounts of εdA and the internal standard.
-
Calculate the ratio of the peak area of the endogenous εdA to the peak area of the [¹⁵N₅]-εdA internal standard in the sample.
-
Determine the absolute amount of εdA in the sample by interpolating this ratio on the standard curve.
-
Normalize the result to the total amount of DNA analyzed, typically expressed as the number of εdA adducts per 10⁶ or 10⁷ parent deoxyadenosine nucleosides.
-
Conclusion and Future Perspectives
N6-etheno-2'-deoxyadenosine is a potent endogenous and exogenous DNA adduct that lies at the intersection of metabolic stress and genetic fidelity. Its formation via lipid peroxidation establishes a direct mechanistic link between chronic inflammation, oxidative damage, and the onset of mutations that can drive carcinogenesis. The distinct mutational signature of εdA underscores its importance in shaping the genomic landscape of tumors associated with inflammatory conditions and exposure to carcinogens like vinyl chloride.
Future research in this field will likely focus on several key areas:
-
Improving Diagnostic Utility: Developing higher-throughput and more cost-effective methods for εdA detection to translate its biomarker potential into routine clinical practice for cancer risk stratification and therapeutic monitoring.
-
Understanding Repair Pathway Dynamics: Elucidating the factors that govern the efficiency of εdA repair in different individuals and tissues, which could explain differential susceptibility to carcinogens.
-
Therapeutic Targeting: Exploring strategies to either reduce the endogenous formation of εdA (e.g., through targeted antioxidant therapies) or enhance its repair in high-risk populations.
A deeper understanding of the biology of εdA will continue to provide invaluable insights into the fundamental mechanisms of DNA damage and its role in human disease, paving the way for novel strategies in prevention and treatment.
References
-
Loureiro, A. P. M., et al. (1998). Formation of 1,N6-etheno-2'-deoxyadenosine adducts by trans,trans-2,4-Decadienal. Chemical Research in Toxicology, 11(9), 1078-1085. Retrieved from [Link]
-
Loureiro, A. P. M., et al. (1998). Formation of 1,N6-Etheno-2'-deoxyadenosine Adducts by trans,trans-2,4-Decadienal. Chemical Research in Toxicology. Retrieved from [Link]
-
Nair, V., et al. (2014). Oxidative stress-induced 1, N6-ethenodeoxyadenosine adduct formation contributes to hepatocarcinogenesis. Experimental and Therapeutic Medicine, 8(4), 1213-1218. Retrieved from [Link]
-
Jiang, Q., et al. (2021). Dual effects of N6-methyladenosine on cancer progression and immunotherapy. Molecular Cancer, 20(1), 1-18. Retrieved from [Link]
-
Deng, X., & Chen, J. (2022). DNA N6-methyldeoxyadenosine in mammals and human disease. Trends in Genetics, 38(5), 456-467. Retrieved from [Link]
-
He, Y., & Chen, J. (2023). Mammalian DNA N6-methyladenosine: Challenges and new insights. Genes & Diseases, 10(2), 435-438. Retrieved from [Link]
-
Moriya, M., et al. (1996). 1,N6-ethenodeoxyadenosine, a DNA adduct highly mutagenic in mammalian cells. Biochemistry, 35(50), 16423-16427. Retrieved from [Link]
-
Chaudhary, A. K., et al. (2021). Aldehyde-Associated Mutagenesis—Current State of Knowledge. Chemical Research in Toxicology, 34(7), 1647-1667. Retrieved from [Link]
-
Cui, S., et al. (2014). Structures and mass spectra of the 1,N 6-etheno-2'-deoxyadenosine and 3,N 4etheno-2'-deoxycytidine standards. ResearchGate. Retrieved from [Link]
-
Li, M., et al. (2021). The exploration of N6-deoxyadenosine methylation in mammalian genomes. Cell & Bioscience, 11(1), 1-13. Retrieved from [Link]
-
Douki, T., et al. (2007). deoxyadenosine and 1,N2-etheno-2'-deoxyguanosine by 2,4-dinitrophenol and 1,3-dinitropyrene in presence of a bacterial nitroreductase. Journal of Biochemical and Molecular Toxicology, 21(3), 136-143. Retrieved from [Link]
-
Carvalho, V. M., et al. (1999). Formation of a Substituted 1,N6-Etheno-2'-deoxyadenosine Adduct by Lipid Hydroperoxide-Mediated Generation of 4-Oxo-2-nonenal. Chemical Research in Toxicology, 12(11), 1052-1057. Retrieved from [Link]
-
Senevirathne, S., et al. (2019). Sequence Dependent Repair of 1,N6-Ethenoadenine by DNA Repair Enzymes ALKBH2, ALKBH3, and AlkB. DigitalCommons@URI. Retrieved from [Link]
-
Fernando, M. L., et al. (1996). Detection of 1,N6-etheno-2'-deoxyadenosine and 3,N4-etheno-2'-deoxycytidine occurring endogenously in DNA. Carcinogenesis, 17(8), 1711-1718. Retrieved from [Link]
-
Akasaka, S., & Grollman, A. P. (2000). Mutagenesis induced by a single 1,N6-ethenodeoxyadenosine adduct in human cells. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 452(2), 169-177. Retrieved from [Link]
-
Chen, H. J., et al. (2000). Detection and quantification of 1,N(6)-ethenoadenine in human placental DNA by mass spectrometry. Chemical Research in Toxicology, 13(1), 57-63. Retrieved from [Link]
Sources
- 1. Aldehyde-Associated Mutagenesis—Current State of Knowledge - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Formation of 1,N6-etheno-2'-deoxyadenosine adducts by trans,trans-2, 4-Decadienal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. In vitro synthesis of 1,N6-etheno-2'-deoxyadenosine and 1,N2-etheno-2'-deoxyguanosine by 2,4-dinitrophenol and 1,3-dinitropyrene in presence of a bacterial nitroreductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. 1,N6-ethenodeoxyadenosine, a DNA adduct highly mutagenic in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mutagenesis induced by a single 1,N6-ethenodeoxyadenosine adduct in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. "Sequence Dependent Repair of 1,N6-Ethenoadenine by DNA Repair Enzymes " by Rui Qi, Ke Bian et al. [digitalcommons.uri.edu]
- 11. Oxidative stress-induced 1, N6-ethenodeoxyadenosine adduct formation contributes to hepatocarcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Detection of 1,N6-etheno-2'-deoxyadenosine and 3,N4-etheno-2'-deoxycytidine occurring endogenously in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Detection and quantification of 1,N(6)-ethenoadenine in human placental DNA by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The exploration of N6-deoxyadenosine methylation in mammalian genomes - PMC [pmc.ncbi.nlm.nih.gov]
